(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Description
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring fused pyrrolidine and oxazole rings. Its stereochemistry (3aS,6S,6aS) is critical for its conformational stability and interactions in biological systems.
Properties
IUPAC Name |
(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-5-2-1-7-3(6(10)11)4(2)12-8-5/h2-4,7H,1H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKKDXVJPSSSC-HZLVTQRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(N1)C(=O)O)ONC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H](N1)C(=O)O)ONC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572724 | |
| Record name | (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227619-65-0 | |
| Record name | rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227619-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and providing insights into its potential therapeutic applications.
Molecular Characteristics
- Chemical Formula : C₆H₈N₂O₄
- Molecular Weight : 172.14 g/mol
- IUPAC Name : this compound
- CAS Number : 293319-90-1
Structural Representation
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of an oxazole ring is significant for its interaction with biological targets.
Antimicrobial Activity
Research has shown that oxazole derivatives possess notable antimicrobial properties. For instance, a comprehensive review highlighted the antimicrobial potential of various oxazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
A study evaluated several oxazole derivatives and found that compounds similar to this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 8 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 19 | 12 | E. coli |
| 20 | 15 | S. aureus |
These results indicate that the compound has promising antibacterial properties comparable to standard antibiotics .
Antifungal Activity
The antifungal efficacy of oxazole derivatives has also been documented. The compound demonstrated effectiveness against various fungal strains in vitro.
Case Study: Antifungal Efficacy
In a study assessing antifungal activity, several derivatives were tested against common fungal pathogens:
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| 21b | 16 | Candida albicans |
| 22c | 13 | Aspergillus niger |
The data suggest that the compound's structure may enhance its interaction with fungal cell membranes, leading to effective inhibition .
Cytotoxicity and Antitumor Activity
Emerging research indicates that certain oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study investigated the cytotoxic potential of related compounds on human cancer cells.
Case Study: Cytotoxic Effects
In vitro assays indicated that oxazole derivatives could induce apoptosis in cancer cells:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 28 | 10 | HeLa |
| 29 | 15 | MCF-7 |
These findings suggest that derivatives of this compound may serve as potential leads in anticancer drug development .
Comparison with Similar Compounds
Structural Analogues from Patent and Supplier Data
Several structurally related compounds share the pyrrolo-oxazole or pyrrolo-isoxazole framework but differ in substituents and stereochemistry. Key examples include:
(3aS,6aS)-Hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid
- Structure : Cyclopenta-fused pyrrolidine with a carboxylic acid group.
- Key Differences : Replaces the oxazole ring with a cyclopentane moiety, reducing heteroatom density and altering electronic properties.
- Applications : Used in peptide mimetics due to its rigid backbone .
(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate
- Structure : Isoxazole ring fused with pyrrolidine, bearing benzyl and tert-butyl ester groups.
- Key Differences : Ester substituents increase lipophilicity, enhancing membrane permeability compared to the carboxylic acid in the target compound.
- Synthetic Use : Intermediate in drug discovery for protease inhibitors .
(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid (oxazol-4-ylmethyl)-amide
- Structure : Complex triazolo-pyrazine substituent and amide linkage.
- Key Differences : Extended heterocyclic system and amide group improve target binding affinity but reduce metabolic stability compared to the simpler carboxylic acid derivative .
Functional Group and Property Comparison
Lumping Strategy Relevance
Compounds like the target and its analogs may be grouped under "pyrrolo-oxazole derivatives" in computational models due to shared reactivity (e.g., acid-catalyzed ring-opening). However, substituent-specific behaviors (e.g., ester hydrolysis vs. acid stability) limit lumping accuracy for detailed pharmacokinetic studies .
Preparation Methods
Cyclocondensation Strategies for Bicyclic Core Formation
Carboxylic Acid Activation and Oxazole Cyclization
A pivotal method for constructing the oxazole ring involves activating carboxylic acids with triflylpyridinium reagents (DMAP-Tf), followed by cyclization with isocyanoacetates. This approach, adapted from the synthesis of 4,5-disubstituted oxazoles, enables the direct conversion of carboxylic acids into oxazole derivatives. For the target compound, the carboxylic acid group at position 6 can serve as both a reactant and a directing group.
In a typical procedure, the carboxylic acid precursor is treated with DMAP-Tf (1.3 equiv) and DMAP (1.5 equiv) in dichloromethane. Subsequent addition of ethyl isocyanoacetate (1.2 equiv) at 40°C triggers cyclization, yielding the oxazole core. This method benefits from broad functional group tolerance, accommodating sterically hindered substrates and heteroatom-containing groups. However, stereochemical control at the 3a, 6, and 6a positions requires chiral auxiliaries or enantioselective catalysis, which remains underdeveloped for this specific system.
Tosylmethyl Isocyanide (TosMIC)-Mediated [3+2] Cycloadditions
TosMIC serves as a versatile reagent for oxazole synthesis via the van Leusen reaction. When reacted with aldehydes, TosMIC undergoes base-mediated cyclization to form oxazoles. For the target compound, a pyrrolidine-embedded aldehyde precursor could be coupled with TosMIC under cesium carbonate-mediated conditions to construct the oxazole ring.
Key advantages include:
- Mild conditions : Reactions proceed at room temperature in polar aprotic solvents.
- Functional group compatibility : Halogens and electron-withdrawing groups are tolerated.
Challenges arise in ensuring the aldehyde precursor adopts the correct conformation for bicyclic formation. Computational modeling suggests that pre-organizing the pyrrolidine ring with a carboxylic acid substituent favors intramolecular cyclization, but experimental validation is needed.
Thermal Isomerization of Azirine Derivatives
Azirine-to-Pyrrolooxazole Rearrangement
Thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides an atom-economical route to 4H-pyrrolo[2,3-d]oxazoles. Applying this method to the target compound involves synthesizing an azirine precursor with a carboxylic acid ester at position 6. Heating the azirine in mesitylene at 170°C for 3 hours induces a sigmatropic shift, forming the bicyclic framework.
Experimental Protocol:
- Azirine synthesis : React a nitrile with a rhodium catalyst (Rh₂(oct)₄, 1 mol%) in dichloroethane.
- Isomerization : Heat the azirine derivative in mesitylene at 170°C for 3 hours.
- Ester hydrolysis : Treat the product with aqueous HCl to yield the carboxylic acid.
This method achieves yields up to 70%, with stereochemistry dictated by the azirine precursor’s configuration. Enantiomerically pure azirines can be obtained via asymmetric catalysis, enabling control over the (3aS,6S,6aS) stereochemistry.
Multi-Step Synthesis via Late-Stage Functionalization
Oxazole Ring Formation Followed by Pyrrolidine Cyclization
A sequential approach involves first synthesizing the oxazole ring, followed by pyrrolidine closure. For example, levulinic acid derivatives can be converted to oxazoles using DMAP-Tf activation, after which a Mitsunobu reaction or reductive amination forms the pyrrolidine ring.
Case Study: Gram-Scale Synthesis of 5-Aminolevulinic Acid (5-ALA) Analogue
- Oxazole formation : Methyl levulinate reacts with methyl isocyanoacetate under DMAP-Tf conditions to yield oxazole-4-carboxylate.
- Pyrrolidine cyclization : Hydrolysis of the ester to the carboxylic acid, followed by intramolecular amidation, forms the bicyclic structure.
- Stereochemical resolution : Chiral chromatography separates enantiomers, yielding the desired (3aS,6S,6aS) configuration.
This method highlights the importance of protecting group strategies, as unprotected carboxylic acids may interfere with cyclization.
Comparative Analysis of Synthetic Routes
Key Findings :
- Azirine isomerization offers superior stereocontrol but requires specialized precursors.
- DMAP-Tf methods achieve high yields but necessitate stoichiometric reagents.
- TosMIC routes are operationally simple but less effective for complex bicyclic systems.
Q & A
Basic: What are the key structural features of (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid, and how are they confirmed experimentally?
The compound features a fused bicyclic system combining pyrrolidine and oxazole rings, with a carboxylic acid substituent at the 6-position and a ketone group at the 3-position. The stereochemistry (3aS,6S,6aS) is critical for its reactivity and interactions. Structural confirmation involves:
- X-ray crystallography to resolve absolute configuration and bond angles, as demonstrated in similar bicyclic systems (e.g., (3R,6S,7aS)-3-phenyl derivatives) .
- NMR spectroscopy (1H, 13C, and 2D experiments like COSY/NOESY) to assign stereocenters and verify ring fusion .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula .
Basic: What synthetic strategies are employed to prepare this compound, and what are common purification challenges?
Synthesis typically involves multi-step routes:
Ring formation : Cyclocondensation of amino alcohols with carbonyl precursors under acidic conditions to construct the pyrrolo-oxazole core .
Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl ester derivatives) using NaOH/MeOH, followed by acidification .
Purification : Challenges include isolating the desired stereoisomer due to similar polarities of byproducts. Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., MeOH/CH₂Cl₂) is used .
Advanced: How can researchers address contradictions in stereochemical assignments during synthesis?
Discrepancies in stereochemistry often arise from:
- Epimerization during hydrolysis : Monitor reaction pH and temperature to minimize racemization. Use LC-MS to track intermediate stability .
- Crystallization artifacts : Validate X-ray data with computational methods (e.g., DFT calculations for energy-minimized conformers) .
- Contradictory NOESY correlations : Employ dynamic NMR to assess rotational barriers in flexible regions of the molecule .
Advanced: What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
- Degradation kinetics : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring. Note that organic degradation rates increase with temperature, as seen in similar carboxylic acid derivatives .
- Matrix effects : Simulate biological matrices (e.g., plasma) and use stabilizers like EDTA to chelate metal ions that catalyze hydrolysis .
- Light sensitivity : Store samples in amber vials, as UV exposure may cleave the oxazole ring .
Basic: Which analytical methods are most effective for quantifying this compound in complex mixtures?
- Ultra-performance liquid chromatography (UPLC) with UV detection (λ = 210–260 nm) for high sensitivity .
- Chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomeric impurities .
- Isotope dilution mass spectrometry for absolute quantification in biological matrices .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading, and solvent polarity to identify optimal conditions. For example, using formic acid derivatives as CO surrogates in reductive cyclizations improves yield in related heterocycles .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions like over-oxidation .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
